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Compound of Interest

5-Amino-2-
Compound Name: ) _ ]
(dimethylamino)benzamide

Cat. No.: B572676

5-Amino-2-(dimethylamino)benzamide is a substituted aromatic benzamide that serves as a
valuable and versatile chemical intermediate in modern organic synthesis. Its structure is
characterized by three key functional groups positioned strategically on a benzene ring: a
primary amine (-NH2), a tertiary dimethylamino group (-N(CH3)2), and a primary amide (-
CONH2). This unique arrangement of electron-donating and hydrogen-bonding moieties makes
it a highly sought-after building block, particularly in the fields of medicinal chemistry and
materials science.

In drug discovery, the benzamide functional group is a well-established pharmacophore, crucial
for binding to the active sites of various enzymes.[1] Specifically, intermediates like 5-Amino-2-
(dimethylamino)benzamide are instrumental in the synthesis of complex heterocyclic systems
and targeted therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors
for cancer therapy.[2][3] The primary amine at the 5-position provides a convenient handle for
further chemical elaboration, allowing for the construction of larger, more complex molecules
through reactions such as amide coupling, diazotization, or reductive amination. This guide
provides a senior scientist's perspective on the properties, synthesis, and practical applications
of this intermediate, complete with detailed protocols for its use.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its
effective use in synthesis. The data below has been consolidated for quick reference by
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researchers.
Property Value Source
Molecular Formula CoH13Ns0O [4115]
Molecular Weight 179.22 g/mol [4]
CAS Number 1226805-88-4 [5]
Appearance Solid (form) [4]
Topological Polar Surface Area  72.4 A2 [5]
Hydrogen Bond Donor Count 2 [5]
Hydrogen Bond Acceptor
C)c;untg p 4 >l
Rotatable Bond Count 2 [5]
XLogP3 0.2 (5]
Storage Class Combustible Solids [4]

Synthetic Protocol: A Plausible Pathway

While numerous methods exist for the synthesis of substituted benzamides, a common and
reliable strategy involves the amidation of a corresponding benzoic acid derivative followed by
the manipulation of other functional groups. The following protocol describes a logical and field-
proven multi-step synthesis starting from 2-Fluoro-5-nitrobenzoic acid. This pathway is adapted
from established methodologies for creating structurally similar benzamides.[6][7]

Workflow for the Synthesis of 5-Amino-2-
(dimethylamino)benzamide

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds023630
https://www.chem960.com/lang_zh_tw/cas_1226805884/
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds023630
https://www.chem960.com/lang_zh_tw/cas_1226805884/
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds023630
https://www.chem960.com/lang_zh_tw/cas_1226805884/
https://www.chem960.com/lang_zh_tw/cas_1226805884/
https://www.chem960.com/lang_zh_tw/cas_1226805884/
https://www.chem960.com/lang_zh_tw/cas_1226805884/
https://www.chem960.com/lang_zh_tw/cas_1226805884/
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds023630
https://pdf.benchchem.com/2963/Synthesis_Pathway_of_5_Amino_N_N_dimethyl_2_2_cyanophenoxy_benzamide_5_AMAM_2_CP_A_Technical_Guide.pdf
https://patents.google.com/patent/CN101492387B/en
https://www.benchchem.com/product/b572676?utm_src=pdf-body
https://www.benchchem.com/product/b572676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step 1: Amidation

[Z-Fluoro-S-nitrobenzoic acid]

1) (COCl)2, cat. DMF
Dimethylamine, EtsN, DCM

N

y

Intermediate 1:
2-Fluoro-N,N-dimethyl-5-nitrobenzamide

Dimethylamine (aq.), DMSO
Heat

Step 2: Nucleop&ihc Aromatic Substitution (SNAr)

Intermediate 2:
2-(Dimethylamino)-5-nitrobenzamide

Fe, NH4Cl
EtOH/H20, Reflux

Step 3: Nitro Group Reduction
y

Final Product:
5-Amino-2-(dimethylamino)benzamide

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the target intermediate.
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Step 1: Synthesis of 2-Fluoro-N,N-dimethyl-5-
nitrobenzamide (Intermediate 1)

o Causality: This initial step converts the carboxylic acid into a more reactive acid chloride,
which readily undergoes amidation with dimethylamine to form the desired N,N-
dimethylbenzamide. Dichloromethane (DCM) is an excellent inert solvent for this
transformation, and triethylamine (EtsN) acts as a base to neutralize the HCI byproduct.

e Protocol:

o To a solution of 2-Fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount
of N,N-dimethylformamide (DMF).

o Cool the mixture to O °C in an ice bath.

o Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO, CO2) will be
observed.

o Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution
ceases and the solution is clear.

o Concentrate the reaction mixture under reduced pressure to remove excess oxalyl
chloride, yielding the crude acid chloride.

o Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C.

o In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 1.5 eq) and
triethylamine (2.5 eq) in DCM.

o Add the dimethylamine solution dropwise to the cooled acid chloride solution.[6]
o Allow the reaction to warm to room temperature and stir for 12 hours.
o Monitor reaction completion using Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with water and extract the product with DCM (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure.

o Purify the crude product via column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of 2-(Dimethylamino)-5-
nitrobenzamide (Intermediate 2)

o Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The
electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom at the
2-position an excellent leaving group for substitution by dimethylamine. Dimethyl sulfoxide
(DMSO) is a suitable polar aprotic solvent that can accelerate SNAr reactions.

e Protocol:

o

Dissolve Intermediate 1 (1.0 eq) in DMSO.

o Add an aqueous solution of dimethylamine (40 wt. %, 3.0 eq).
o Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
o Monitor the reaction progress by TLC or LC-MS.

o After completion, cool the reaction mixture to room temperature and pour it into ice-water,
which should cause the product to precipitate.

o Collect the solid product by filtration, washing thoroughly with water to remove residual
DMSO and salts.

o Dry the solid under vacuum to yield Intermediate 2. Further purification is typically not
required if the reaction goes to completion.

Step 3: Synthesis of 5-Amino-2-
(dimethylamino)benzamide (Final Product)

o Causality: The final step is the reduction of the aromatic nitro group to a primary amine. The
use of iron powder in the presence of ammonium chloride in an ethanol/water solvent system
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is a classic, effective, and relatively mild method for this transformation (Béchamp reduction).

[6]

e Protocol:

o Create a suspension of Intermediate 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1
VIV).[6]

o Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.[6]

o Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

[6]

o Monitor the disappearance of the starting material by TLC. The product amine is
significantly more polar.

o Once the reaction is complete, cool the mixture and filter it through a pad of celite to
remove the iron salts. Wash the filter cake thoroughly with ethanol.[6]

o Concentrate the filtrate under reduced pressure to remove the ethanol.
o Extract the remaining aqueous solution with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=S0Oa4, and
concentrate to yield the final product, 5-Amino-2-(dimethylamino)benzamide. The
product can be further purified by recrystallization or column chromatography if necessary.

Application as a Chemical Intermediate in Drug
Discovery

The true value of 5-Amino-2-(dimethylamino)benzamide lies in its utility as a scaffold for
building more complex molecules. Its primary amine is a nucleophilic handle ready for
elaboration. A prime example is in the synthesis of PARP inhibitors, where the benzamide core
IS essential for activity.

Role in PARP Inhibitor Synthesis
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PARP-1 is an enzyme critical for DNA repair. In certain cancers, particularly those with BRCA
mutations, inhibiting PARP leads to cancer cell death. Many potent PARP inhibitors feature a
benzamide pharmacophore that mimics the nicotinamide portion of the NAD+ substrate,
forming key hydrogen bonds in the enzyme's active site.[1] The 5-amino group of our
intermediate can be used as an anchor point to attach other molecular fragments, which can
extend into other pockets of the enzyme to increase potency and selectivity.[3]

Workflow for a Representative Coupling Reaction
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Application: Amide Bond Formation

. . : . Aryl Acid Chloride
G—Ammo—Z—(dlmethylammo)benzamlde] [ (R-Ar-COC) ]

Pyridine or EtsN
DCM, 0 °C to RT

y
Coupled Product
(Potential PARP Inhibitor Precursor)

Click to download full resolution via product page

Caption: Using the intermediate in an amide coupling reaction.
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Protocol: Acylation of 5-Amino-2-
(dimethylamino)benzamide

o Causality: This protocol demonstrates the most straightforward application of the
intermediate: forming a new amide bond via acylation of the 5-amino group. This reaction
connects the core benzamide scaffold to another part of the target molecule, represented
here by a generic "Aryl Acid Chloride." Pyridine or triethylamine is used as a base to
scavenge the HCI generated during the reaction.

» Protocol:
o Dissolve 5-Amino-2-(dimethylamino)benzamide (1.0 eq) in dry DCM or THF.
o Add a suitable base, such as pyridine or triethylamine (1.5 eq).
o Cool the solution to 0 °C in an ice bath.

o Slowly add a solution of the desired acid chloride (e.g., 4-(prop-2-ynyloxy)benzoyl
chloride, 1.1 eq) in DCM.[8]

o Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir
for an additional 4-16 hours.

o Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

o Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCI,
saturated sodium bicarbonate (NaHCOs) solution, and brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography or recrystallization to obtain the final
coupled molecule.

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate and any subsequent products,
a suite of standard analytical techniques should be employed.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
molecular structure. The spectra for benzamide derivatives show characteristic peaks for
aromatic protons, amide protons, and protons on the N-dimethyl groups.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for
monitoring reaction progress and confirming the molecular weight of the product.[10][11] It
provides rapid confirmation of the desired mass-to-charge ratio (m/z).

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the
final compound, typically aiming for >95% for use in further synthetic steps or biological
assays.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.[13][14][15]

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and
appropriate chemical-resistant gloves (e.g., nitrile).[15]

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[13]

Storage: Store the compound in a tightly sealed container in a cool, dry place away from
incompatible materials such as strong oxidizing agents and strong acids.[16]

Disposal: Dispose of chemical waste in accordance with local, regional, and national
regulations. Do not allow the product to enter drains.[15]

This comprehensive guide provides the necessary framework for researchers to synthesize,
characterize, and effectively utilize 5-Amino-2-(dimethylamino)benzamide as a strategic
intermediate in the pursuit of novel chemical entities for drug discovery and beyond.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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